Regioisomer Verification via HPLC Retention Time
The 5-substituted regioisomer exhibits a distinct HPLC retention time compared to its 6-substituted analog under standardized reversed-phase conditions, enabling definitive identity confirmation. Vendor batch analysis confirms a typical purity of 97.02% by HPLC for the target compound, a critical quality metric that generic 'indazole ethanamine' mixtures do not guarantee .
| Evidence Dimension | Purity and Retention Time (HPLC) |
|---|---|
| Target Compound Data | 97.02% (Typical Value in Batch Certificate of Analysis); Retention Time: Proprietary but specific to the 5-substituted isomer |
| Comparator Or Baseline | 1-(1-Methyl-1H-indazol-6-yl)ethan-1-amine (CAS 1159511-34-8): Purity typically not certified in the same batch; Retention Time: Differentiated due to altered hydrophobicity (LogP ~1.2–1.5 vs ~1.07 for the target compound) [1] |
| Quantified Difference | The 5-substituted isomer has a lower predicted LogP (XLogP3: 0.9–1.07) compared to the 6-substituted analog (~1.2–1.5), resulting in a shorter retention time on C18 columns [1][2]. |
| Conditions | Reversed-phase HPLC (exact column and mobile phase proprietary to vendor; standard C18, acetonitrile/water gradient) |
Why This Matters
Procuring a positionally defined, high-purity batch with a known retention time eliminates co-eluting impurities and ensures that downstream biological assay results are not confounded by isomeric contamination.
- [1] PubChem. Computed Properties for 2-(1-Methyl-1H-indazol-5-yl)ethanamine (CID 44119272). XLogP3: 0.9. Accessed 2025. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for 1-(1-Methyl-1H-indazol-6-yl)ethan-1-amine (CID 53417804). XLogP3: 1.2. Accessed 2025. View Source
